molecular formula C5H3Cl2NO3 B8369337 3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

Cat. No.: B8369337
M. Wt: 195.98 g/mol
InChI Key: QDUJGAVGRQHUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-1-methoxy-pyrrole-2,5-dione is a halogenated pyrrole-dione derivative characterized by chlorine substituents at the 3- and 4-positions and a methoxy group at the 1-position of the pyrrole ring. Its structural framework enables diverse chemical modifications, making it a candidate for studying structure-activity relationships (SAR) in comparison to analogs.

Properties

Molecular Formula

C5H3Cl2NO3

Molecular Weight

195.98 g/mol

IUPAC Name

3,4-dichloro-1-methoxypyrrole-2,5-dione

InChI

InChI=1S/C5H3Cl2NO3/c1-11-8-4(9)2(6)3(7)5(8)10/h1H3

InChI Key

QDUJGAVGRQHUTE-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analog is 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) , which replaces the methoxy group at position 1 with a 4-fluorophenyl moiety. Key differences include:

  • Position 1 substituent : Methoxy (electron-donating) vs. fluorophenyl (electron-withdrawing).
  • Reactivity : The methoxy group in the target compound may enhance solubility in polar solvents compared to the hydrophobic fluorophenyl group in fluoroimide.
  • Applications : Fluoroimide is registered as a pesticide , suggesting that halogenation at 3,4-positions is critical for bioactivity. The methoxy variant’s biological activity remains less documented.

Physicochemical Properties

Comparative data for analogous compounds (Table 1):

Compound Substituents (Position) Melting Point (°C) Key Functional Groups Applications
3,4-Dichloro-1-methoxy-pyrrole-2,5-dione 3,4-Cl; 1-OCH3 Data not available Dione, Methoxy, Chloro Research compound
Fluoroimide 3,4-Cl; 1-(4-F-C6H4) Not reported Dione, Fluorophenyl, Chloro Pesticide
2,5-dimethyl-3-acetyl-pyrrole derivative 2-Cl; 3-acetyl; 1-(CF3O-C6H4) Not reported Acetyl, Trifluoromethoxy Synthetic intermediate

Note: Limited data availability for the target compound underscores the need for further experimental characterization.

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : reports IR peaks for a nitrophenyl-pyrrole derivative (e.g., 2188 cm⁻¹ for CN, 1700 cm⁻¹ for C=O) . The target compound’s IR profile would likely show similar dione carbonyl stretches (~1700 cm⁻¹) and C-O vibrations from the methoxy group.
  • 1H NMR : Methoxy protons typically resonate at δ 3.3–3.5 ppm in DMSO-d6 (as seen in ), distinct from fluorophenyl protons in fluoroimide (δ ~7.0–7.5 ppm).

Q & A

Q. How can advanced spectroscopic techniques (e.g., in-situ NMR) elucidate mechanistic pathways during catalytic reactions?

  • Methodological Answer : In-situ ¹⁹F NMR tracks methoxy-group displacement in real time under Pd-catalyzed conditions. Variable-temperature NMR identifies transient intermediates (e.g., Pd-π complexes), while kinetic isotope effects (KIE) distinguish between concerted vs. stepwise mechanisms .

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